

A Head-to-Head Comparison of Celgosivir and Castanospermine: In Vivo Antiviral Potency

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Compound of Interest

Compound Name: *Celgosivir Hydrochloride*

Cat. No.: *B1662779*

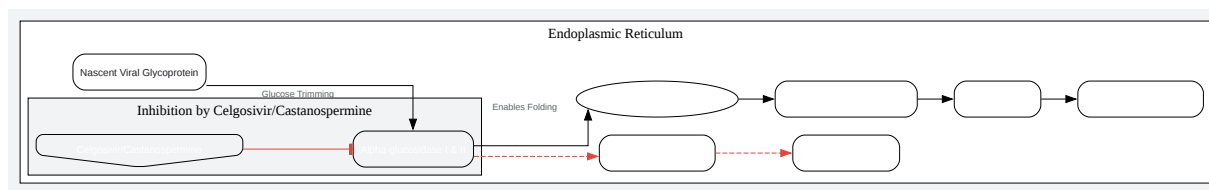
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antiviral potency of celgosivir and its parent compound, castanospermine. This analysis is supported by experimental data from preclinical studies, focusing on their efficacy against enveloped viruses, particularly dengue virus.

Celgosivir (6-O-butanoyl castanospermine) is a prodrug of the natural indolizidine alkaloid, castanospermine.[1][2] Both compounds exert their antiviral effect through the inhibition of host α -glucosidase I and II enzymes in the endoplasmic reticulum.[3] This inhibition disrupts the proper folding of viral glycoproteins, a critical step for the maturation and infectivity of many enveloped viruses.[4] While celgosivir is rapidly converted to castanospermine in vivo, its prodrug formulation is designed to enhance bioavailability.[1][5]

Mechanism of Action: Targeting Host Glycoprotein Processing

The antiviral mechanism of both celgosivir and castanospermine is host-directed. By inhibiting α -glucosidases, they prevent the trimming of glucose residues from N-linked glycans on newly synthesized viral envelope proteins. This disruption leads to misfolded glycoproteins, which can result in the retention and degradation of viral proteins, and the production of non-infectious viral particles.



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Figure 1. Mechanism of action of celgosivir and castanospermine.

In Vivo Efficacy: A Comparative Analysis in Dengue Virus Infection Models

Preclinical studies in mouse models of dengue virus (DENV) infection have been instrumental in evaluating the in vivo potency of celgosivir and castanospermine. The AG129 mouse model, which lacks interferon- α/β and - γ receptors, is highly susceptible to DENV and is a commonly used model for these studies.[3]

Quantitative Comparison of In Vivo Antiviral Potency

The following tables summarize the key quantitative data from in vivo studies comparing the efficacy of celgosivir and castanospermine in mouse models of lethal DENV infection.

Compound	Dose	Dosing Regimen	Mouse Model	Survival Rate (%)	Reference
Celgosivir	50 mg/kg	Twice daily (BID) for 5 days	AG129	100	[1][6]
25 mg/kg	Twice daily (BID)	AG129	Comparable to 50 mg/kg BID Castanospermine	[1]	
10 mg/kg	Twice daily (BID)	AG129	Protective	[1]	
100 mg/kg	Once daily	AG129	Less protective than BID regimens	[1]	
Castanospermine	50 mg/kg	Twice daily (BID)	AG129	Comparable to 25 mg/kg BID Celgosivir	[1]
10 mg/kg/day	-	A/J	25	[7]	
50 mg/kg/day	-	A/J	90	[7]	
250 mg/kg/day	-	A/J	85	[7]	
Vehicle/Control	-	-	A/J	0	[7]

Table 1: Survival Rates in Lethal Dengue Virus Mouse Models.

Compound	Dose	Effect on Viremia	Mouse Model	Reference
Celgosivir	33.3 mg/kg	Significantly reduced circulating viral load	Antibody-enhanced DENV infection model	[8]
Various	Dose-dependent reduction in viremia	AG129	[9]	
Castanospermine	100 mg/kg	46% reduction in ZIKV-NS1 antigen in serum	ifnar1-/- (Zika Virus)	[10]

Table 2: Effect on Viral Load in Mouse Models.

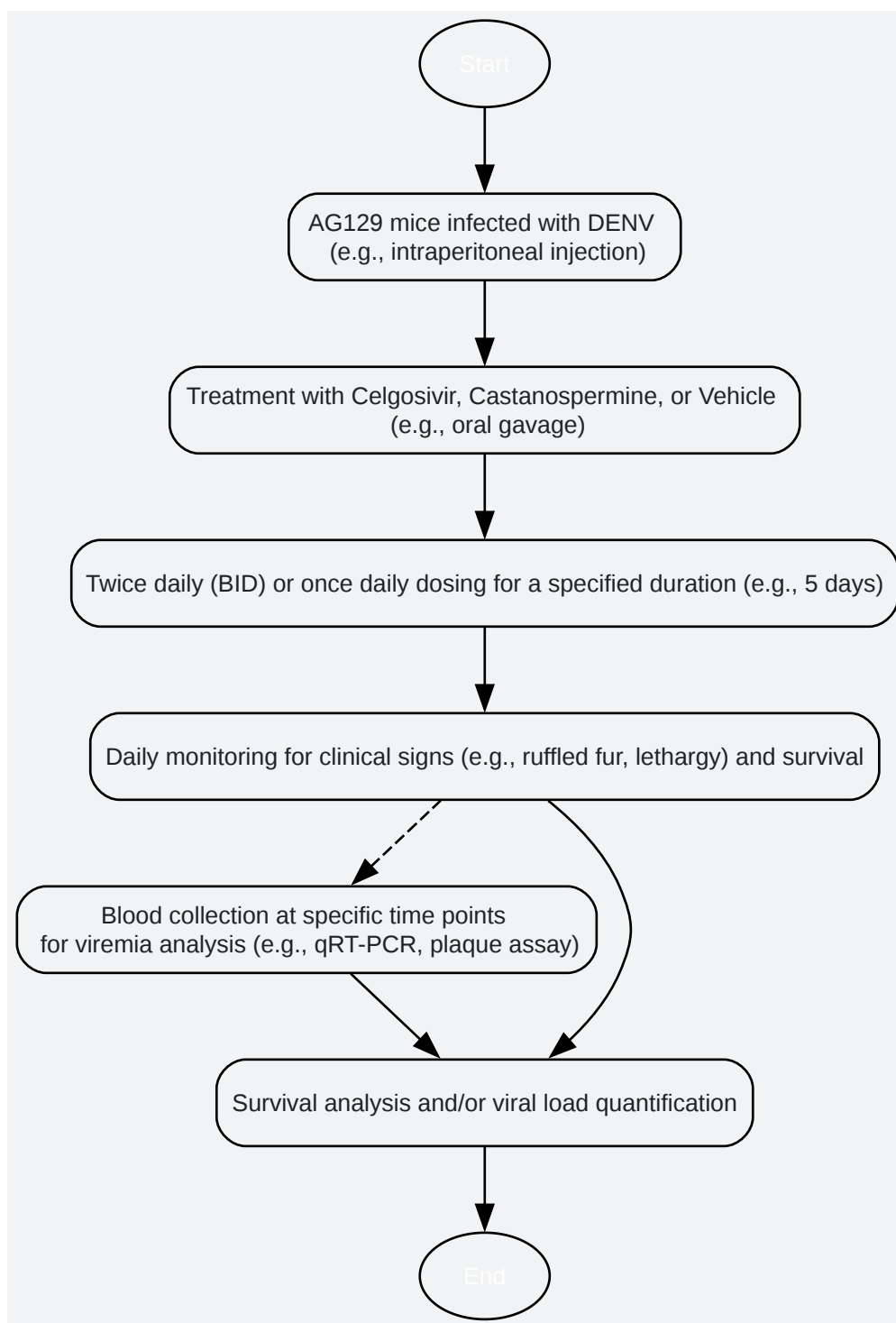
A key study directly comparing the two compounds found that treatment with 50 mg/kg BID of castanospermine had comparable efficacy to 25 mg/kg BID of celgosivir, suggesting that celgosivir is approximately twice as potent as castanospermine with respect to in vivo antiviral efficacy against dengue virus.[1][11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the key in vivo studies cited.

Dengue Virus Infection and Treatment in AG129 Mice

This protocol is a composite based on methodologies described in several studies evaluating celgosivir and castanospermine.[9][12][13]



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Figure 2. General experimental workflow for in vivo efficacy studies.

- Animal Model: AG129 mice (deficient in interferon- α/β and - γ receptors), typically 6-8 weeks old.[13][14]

- Virus Strain: Mouse-adapted dengue virus strains (e.g., D2Y98P) or clinical isolates.[12][14]
- Infection Route: Intraperitoneal (i.p.) injection of the virus.[13]
- Drug Administration: Oral gavage is a common route for celgosivir and castanospermine administration.[9]
- Treatment Regimen: Dosing schedules are critical. Studies have shown that twice-daily (BID) dosing of celgosivir is more effective than a single daily dose.[1] Treatment is often initiated shortly after infection and continued for a period of 5 to 10 days.[6][7]
- Efficacy Endpoints: The primary endpoints are typically survival rate and reduction in viral load (viremia).[7][9] Viral load is quantified from serum samples using methods such as quantitative reverse transcription PCR (qRT-PCR) or plaque assays.[8]

Pharmacokinetics: The Prodrug Advantage

Pharmacokinetic studies in mice have demonstrated that celgosivir is rapidly metabolized to castanospermine.[1][15] The butanoyl group in celgosivir increases its lipophilicity, which is thought to improve its absorption and cellular uptake compared to the more polar castanospermine.[10][15] This enhanced bioavailability likely contributes to the observed greater in vivo potency of celgosivir.[1]



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Figure 3. Pharmacokinetic pathway of celgosivir.

Conclusion

In vivo preclinical studies, primarily in dengue virus mouse models, demonstrate that both celgosivir and its active metabolite, castanospermine, possess significant antiviral activity. The available data strongly suggest that celgosivir is a more potent antiviral agent in vivo than castanospermine, with studies indicating approximately a twofold increase in potency.[1][11] This is likely attributable to the improved pharmacokinetic properties of the prodrug. While

these findings were promising, it is important to note that celgosivir did not demonstrate a significant reduction in viral load in human clinical trials for dengue fever, highlighting the challenges of translating preclinical efficacy to clinical outcomes.[3] Nevertheless, the comparative in vivo data in animal models clearly favors celgosivir over castanospermine in terms of antiviral potency.

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